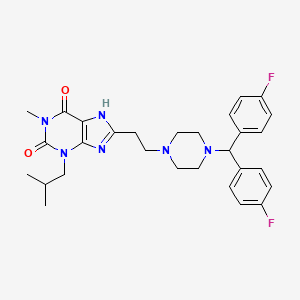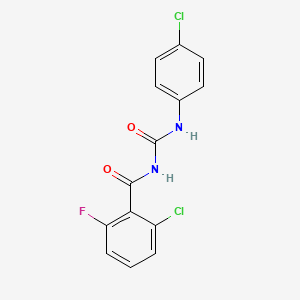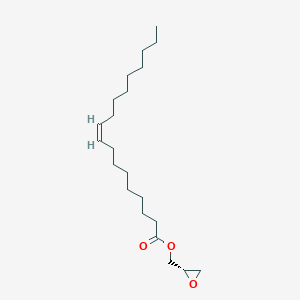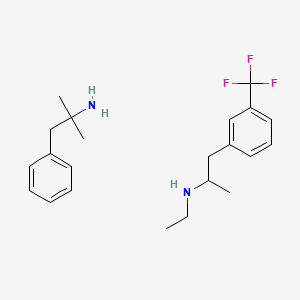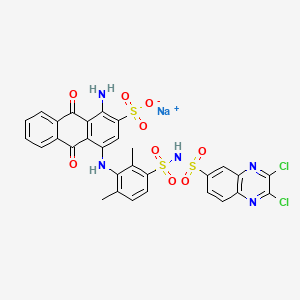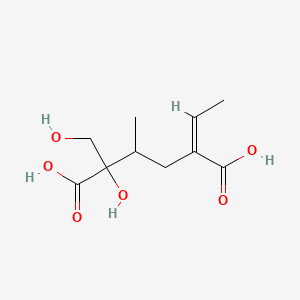
5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid is a complex organic compound with a unique structure It belongs to the class of dicarboxylic acids and has potential applications in various scientific and industrial fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can be achieved through various synthetic routes. One common method involves the reaction of ethylidene malonic acid with hydroxymethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions: 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and substrate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis reactions.
Biology: In biological research, this compound may be used as a probe or reagent to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: Potential medical applications of this compound include its use as a precursor for drug synthesis or as a therapeutic agent. Its chemical properties may make it suitable for targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance and durability of these products.
作用机制
The mechanism by which 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signaling cascades and metabolic processes.
相似化合物的比较
Malonic Acid: A simple dicarboxylic acid with similar reactivity but lacking the hydroxymethyl group.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain.
Methylmalonic Acid: A methylated derivative of malonic acid.
Uniqueness: 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid is unique due to its specific structural features, including the presence of both hydroxymethyl and ethylidene groups
属性
CAS 编号 |
28463-14-1 |
|---|---|
分子式 |
C10H16O6 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
(5Z)-5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid |
InChI |
InChI=1S/C10H16O6/c1-3-7(8(12)13)4-6(2)10(16,5-11)9(14)15/h3,6,11,16H,4-5H2,1-2H3,(H,12,13)(H,14,15)/b7-3- |
InChI 键 |
WGBRYLLSVMNVMD-CLTKARDFSA-N |
手性 SMILES |
C/C=C(/CC(C)C(CO)(C(=O)O)O)\C(=O)O |
规范 SMILES |
CC=C(CC(C)C(CO)(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


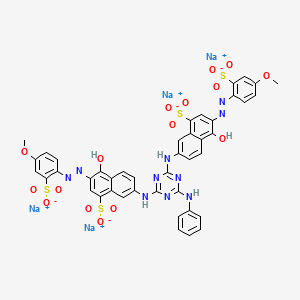
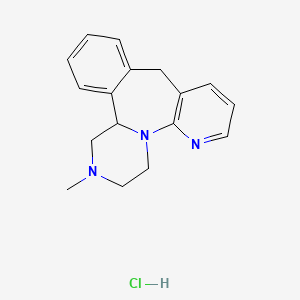
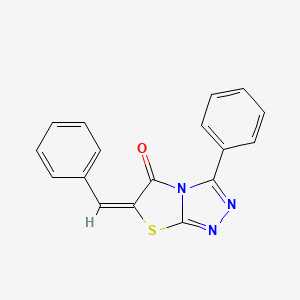
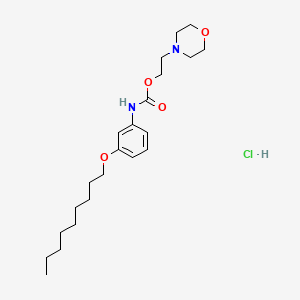
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

